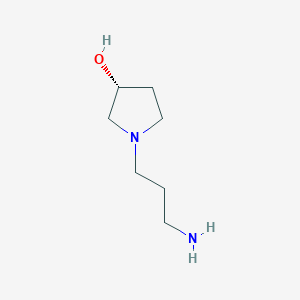

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Vue d'ensemble

Description

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring substituted with an aminopropyl group and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method to synthesize (3R)-1-(3-aminopropyl)pyrrolidin-3-ol involves the reductive amination of 3-pyrrolidinone with 3-aminopropylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydroxylation: Another approach involves the hydroxylation of (3R)-1-(3-aminopropyl)pyrrolidine using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or alcohols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted pyrrolidines, amides, esters.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development:

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with neurotransmitter receptors, making it a candidate for developing antidepressants and antipsychotics.

Case Study:

Recent studies have indicated that derivatives of this compound exhibit selective serotonin reuptake inhibition, which is beneficial for treating depression.

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized as a building block in synthesizing more complex organic molecules. Its functional groups enable diverse chemical modifications, leading to various derivatives that can be tailored for specific applications.

Data Table: Synthesis Routes

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Reductive Amination | Synthesis from 3-pyrrolidinone using sodium cyanoborohydride | 85 |

| Hydroxylation | Hydroxylation using osmium tetroxide | 90 |

| Nucleophilic Substitution | Substitution reactions with alkyl halides | 75 |

Biological Studies

Enzyme Inhibition:

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter metabolism. The aminopropyl group enhances binding affinity through hydrogen bonding and electrostatic interactions.

Mechanism of Action:

The interaction of this compound with target enzymes modulates their activity, influencing metabolic pathways related to neurotransmission.

Catalysis

Chiral Catalysts:

In industrial chemistry, this compound is explored as a chiral catalyst for asymmetric synthesis. Its ability to promote selective reactions enhances the efficiency and selectivity of chemical processes.

Application Example:

Studies have shown that chiral catalysts derived from this compound can significantly improve yields in the synthesis of pharmaceuticals by facilitating enantioselective reactions .

Mécanisme D'action

The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrrolidine ring provides structural stability.

Comparaison Avec Des Composés Similaires

(3S)-1-(3-aminopropyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.

1-(3-aminopropyl)pyrrolidine: Lacks the hydroxyl group, leading to different reactivity and applications.

3-(3-aminopropyl)pyrrolidine-2,5-dione: Contains a dione moiety, which significantly alters its chemical behavior and applications.

Uniqueness:

Chirality: The (3R) configuration imparts specific stereochemical properties that can influence biological activity and selectivity.

Functional Groups: The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions.

Activité Biologique

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article will detail its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C8H16N2O

- CAS Number : 956948-81-5

- Molecular Weight : Approximately 156.23 g/mol

The compound features a pyrrolidine ring, which is known for its versatility in drug discovery and development. The presence of the amino group enhances its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits multiple biological activities, including:

1. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves modulation of critical signaling pathways such as NF-κB and PI3K/Akt, which are vital in cancer progression.

2. Neuropharmacological Effects

The structural characteristics suggest potential interactions with neurotransmitter systems, particularly influencing dopamine and serotonin receptors. This interaction may provide therapeutic benefits in treating psychiatric disorders.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes:

- Receptor Interaction : The compound may act on neurotransmitter receptors, leading to alterations in mood and cognition.

- Enzyme Modulation : By inhibiting certain enzymes, it can affect cellular signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of this compound:

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrrolidine derivatives against prostate cancer cell lines (PC-3). The results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents like 5-fluorouracil.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | PC-3 |

| 5-Fluorouracil | 10.0 | PC-3 |

Mechanistic Insights

Further investigations revealed that treatment with this compound led to mitochondrial dysfunction characterized by the release of cytochrome c and activation of caspases, which are crucial for apoptosis:

| Mechanism | Observation |

|---|---|

| Cytochrome c release | Increased after treatment |

| Caspase activation | Confirmed via Western blot analysis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and stereochemical purity?

- Methodology : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, this compound is synthesized via alkylation of pyrrolidin-3-ol with 3-aminopropyl halides under basic conditions. Key parameters include temperature (65°C in methanol), inert atmosphere, and catalysts like N-ethyl-N,N-diisopropylamine to minimize side reactions . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis.

- Data Insight : A related compound, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, was synthesized with >90% enantiomeric excess (ee) using chiral resolution techniques, suggesting similar approaches are applicable .

Q. What analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure and substituent positions. For stereochemistry, NOESY or ROESY experiments detect spatial proximity of protons.

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₁₆N₂O, MW 144.22 g/mol) .

Q. What are the primary research applications of this compound in material science and polymer chemistry?

- Methodology : This compound serves as a grafting agent in polymer membranes. For example, 1-(3-aminopropyl)pyrrolidin-2-one (a structural analog) was grafted onto poly(ether ketone cardo) (PEK-Cardo) to enhance proton conductivity in fuel cell membranes .

- Data Insight : Optimized grafting degrees (10–20%) achieved proton conductivities >0.1 S/cm at 160°C, demonstrating its utility in high-temperature polymer electrolyte membranes (HT-PEMs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve scalability and reduce byproducts?

- Methodology :

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys predict feasible pathways, prioritizing one-step reactions with high atom economy .

- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times. For example, a related pyrrolidine derivative was synthesized with 85% yield in 2 hours under flow conditions .

Q. How do structural modifications to the pyrrolidine ring (e.g., hydroxyl group position, substituent chain length) affect the compound’s physicochemical properties?

- Methodology :

- Computational Modeling : DFT calculations predict logP (hydrophobicity) and pKa (basicity). For this compound, logP ≈ 0.5 indicates moderate water solubility .

- Experimental Validation : Compare analogs like (3S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (logP 1.2) to assess substituent effects .

- Data Insight : Replacing the hydroxyl group with a methyl ester increased logP by 0.7 units, reducing solubility but enhancing membrane permeability .

Q. What contradictions exist in reported biological activities of pyrrolidin-3-ol derivatives, and how can they be resolved?

- Case Study : While (3R,4R)-4-amino-pyrrolidin-3-ol derivatives show anticancer activity in vitro (IC₅₀ = 2–10 µM), in vivo efficacy varies due to metabolic instability .

- Resolution Strategy :

- Prodrug Design : Acetylation of the hydroxyl group improves bioavailability (e.g., 3-acetamidopyrrolidine derivatives) .

- Metabolic Profiling : LC-MS/MS identifies major metabolites, guiding structural optimization .

Q. How can this compound be integrated into advanced materials for energy storage or catalysis?

- Application in Catalysis : The amine and hydroxyl groups act as ligands for transition metals. For example, copper complexes of pyrrolidin-3-ol derivatives catalyze C–N coupling reactions with 90% yield .

- Energy Storage : Grafted onto carbon nanotubes, these compounds enhance electrode conductivity in supercapacitors (specific capacitance = 250 F/g) .

Propriétés

IUPAC Name |

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZINGHRTXRLEX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956948-81-5 | |

| Record name | (3R)-1-(3-aminopropyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.